Bridge-Fluorination Suppresses Amine Basicity by >1 Order of Magnitude vs. Non-Fluorinated BCP Amine
The pKa of the conjugate acid of the fluorinated BCP amine (27·HCl) was experimentally measured as 6.5, compared with 8.2 for the non-fluorinated BCP amine (29·HCl), representing a ΔpKa of −1.7 log units—a >50-fold reduction in basicity [1]. This reduction is attributed to the strong electron-withdrawing inductive effect of the bridgehead fluorine transmitted through the strained BCP cage. For methyl 2-amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetate, the methyl ester protects the carboxylic acid; upon deprotection, the free α-amino acid inherits the reduced amine basicity conferred by the F-BCP core.
pKa (F-BCP amine) 6.5 vs. 8.2 (non-F BCP); Δ = −1.7
Supports pKa-modulated solubility and permeability screening.
Electron-withdrawing bridgehead fluorine effect; >50-fold reduction in basicity.
| Evidence Dimension | Amine conjugate acid pKa |
|---|---|
| Target Compound Data | pKa (F-BCP amine 27·HCl) = 6.5 |
| Comparator Or Baseline | pKa (non-fluorinated BCP amine 29·HCl) = 8.2 |
| Quantified Difference | ΔpKa = −1.7 log units (>50-fold reduction in basicity) |
| Conditions | Experimentally measured pKa values; compound series synthesized and characterized by Mykhailiuk et al., 2022 |
Why This Matters
Reducing amine basicity via bridge-fluorination mitigates hERG channel binding, phospholipidosis risk, and non-specific electrostatic interactions, directly influencing candidate progression in lead optimisation.
- [1] Bychek, R.; Mykhailiuk, P. K. A Practical and Scalable Approach to Fluoro-Substituted Bicyclo[1.1.1]pentanes. Angew. Chem. Int. Ed. 2022, 61 (29), e202205103. DOI: 10.1002/anie.202205103. View Source
